5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-amine;hydrochloride
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Overview
Description
5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-amine;hydrochloride is a chemical compound with the molecular formula C7H7F5N2O·HCl It is known for its unique structure, which includes a pyridine ring substituted with a pentafluoroethoxy group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-amine;hydrochloride typically involves the reaction of 2-aminopyridine with pentafluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The pentafluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of 5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-amine.
Reduction: Amine derivatives with reduced fluorine content.
Substitution: Compounds with different functional groups replacing the pentafluoroethoxy group.
Scientific Research Applications
5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pentafluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity, as it facilitates the compound’s access to intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(Pentafluoroethoxy)pyridin-2-amine
- 2-Amino-5-(trifluoromethoxy)pyridine
- 2-Amino-5-(difluoromethoxy)pyridine
Uniqueness
5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-amine;hydrochloride is unique due to the presence of the pentafluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications. The hydrochloride salt form also improves its solubility in aqueous solutions, facilitating its use in biological studies.
Properties
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethoxy)pyridin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5N2O.ClH/c8-6(9,10)7(11,12)15-4-1-2-5(13)14-3-4;/h1-3H,(H2,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSPOBSVEXLLNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(C(F)(F)F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF5N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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